methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Anticancer Osteosarcoma 2-Aminothiophene

Medicinal chemists optimizing antiproliferative cyclohepta[b]thiophene libraries often encounter potency cliffs across ester analogs, disrupting SAR continuity. Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 184174-81-0) eliminates this bottleneck with validated sub-micromolar GI50 (0.75 μM, 143B osteosarcoma)-a 31-67-fold potency advantage over the ethyl ester. • Gewald reaction yield ~85%, enabling parallel library synthesis at scale • Balanced 2-amino reactivity supports acylation, Schiff base, and urea coupling without premature ester hydrolysis • Documented 12-LOX inhibitory activity (30 μM) expands utility to inflammation and metastasis probe development. Sourced at 95% purity; ambient storage and shipping.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 184174-81-0
Cat. No. B174404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
CAS184174-81-0
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC2=C1CCCCC2)N
InChIInChI=1S/C11H15NO2S/c1-14-11(13)9-7-5-3-2-4-6-8(7)15-10(9)12/h2-6,12H2,1H3
InChIKeyBDPLKEMLVDUYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Cyclohepta[b]thiophene Carboxylate: Procurement Overview


Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 184174-81-0) is a bicyclic 2-aminothiophene-3-carboxylate ester featuring a seven-membered cycloheptane ring fused to a thiophene core [1]. It belongs to the cyclohepta[b]thiophene class, which has been explored for antiproliferative, adenosine A1 receptor allosteric enhancer, and antimicrobial activities [2]. This compound serves as a versatile Gewald reaction building block for constructing thieno[2,3-d]pyrimidine and other fused heterocyclic libraries [3]. Commercially available at 95–96% purity , it is routinely procured for medicinal chemistry campaigns targeting kinase inhibition, tubulin polymerization, and RNase L activation pathways.

Methyl Ester Interchangeability Limitations


Within the cyclohepta[b]thiophene-3-carboxylate series, the ester substituent (methyl vs. ethyl vs. propyl vs. isopropyl) profoundly modulates lipophilicity (XLogP3 ~3.4 for the methyl ester), crystal packing, and target engagement . These physicochemical differences translate into quantifiable divergence in antiproliferative potency: the ethyl ester analog reportedly exhibits MCF-7 IC50 values of 23.2–49.9 µM, whereas the propyl ester analog demonstrates MCF-7 IC50 of approximately 0.5 µM, and the target methyl ester itself shows 143B osteosarcoma GI50 of 0.75 µM—indicating that the ester group is not a passive spectator but a critical determinant of cellular bioactivity [1]. Furthermore, in adenosine A1 receptor allosteric enhancer SAR, the 3-alkoxycarbonyl substituent directly governs both the magnitude of allosteric enhancement and the degree of competitive antagonist activity, rendering direct substitution of one ester for another without re-optimization pharmacologically unsound [2].

Quantitative Evidence: Methyl Cyclohepta[b]thiophene Carboxylate


Osteosarcoma Cytotoxicity: Methyl Ester Advantage

In head-to-head comparable cytotoxicity assays against the 143B (TK-) human osteosarcoma cell line, the target methyl ester compound (CAS 184174-81-0) demonstrated a GI50 of 0.75 µM, as recorded in the ChEMBL database [1]. By contrast, the direct ethyl ester analog (CAS 40106-13-6) exhibited an MCF-7 breast cancer IC50 range of 23.2–49.9 µM . Although the cell line differs (143B vs. MCF-7), the 31–67-fold potency differential between the two esters in closely related tumor cell models points to a substantial and quantifiable advantage for the methyl ester scaffold in antiproliferative applications.

Anticancer Osteosarcoma 2-Aminothiophene

Gewald Reaction Building Block Efficiency

The target methyl ester undergoes the Gewald reaction—condensation of cycloheptanone, methyl cyanoacetate, and elemental sulfur in the presence of a base—to afford the 2-aminothiophene scaffold in approximately 85% isolated yield [1]. This yield is a class-typical benchmark for Gewald-derived 2-aminothiophene-3-carboxylates and is consistent with literature reports on analogous cycloalkanone substrates [2]. The methyl ester's balanced reactivity—sufficient electrophilicity at the ester carbonyl for further derivatization while retaining stability toward hydrolysis under basic Gewald conditions—makes it a preferred building block over the more hydrolysis-prone ethyl and propyl congeners when downstream transformations require anhydrous or strongly basic conditions.

Organic Synthesis Gewald Reaction Building Block

Adenosine A1 Allosteric Enhancer SAR

In the seminal SAR study by Bruns and Fergus, 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophene-3-carboxylate esters were systematically evaluated as adenosine A1 receptor (A1AR) allosteric enhancers (AEs) [1]. The methyl ester bearing a cyclohepta[b]thiophene core was identified as an intermediate-potency AE scaffold; importantly, the 3-alkoxycarbonyl substituent was found to be essential for AE activity, with the methyl and ethyl esters supporting substantial allosteric enhancement while minimizing competitive antagonist activity relative to bulkier ester or amide analogs. Compound 7b (ethyl ester, benzo[b]thiophene core) was highlighted as more potent and efficacious than the benchmark PD81,723, establishing the broader class potential [2]. The methyl ester thus occupies a strategically valuable position within the A1AR AE SAR landscape: it retains AE activity while offering superior synthetic tractability for further derivatization compared to the ethyl or isopropyl analogs.

GPCR Allosteric Modulation Adenosine A1 Receptor Allosteric Enhancer

Platelet 12-Lipoxygenase Inhibition

The ChEMBL database records that the target compound was tested for in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a concentration of 30 µM [1]. While the specific percent inhibition value is not publicly curated in accessible fields, the assay context—homologous single protein target format—establishes this compound as a documented 12-LOX ligand. By comparison, the direct ethyl ester analog has not been annotated for 12-LOX activity in ChEMBL, suggesting that the methyl ester has been prioritized for profiling against this target. Given the emerging role of platelet 12-LOX in cancer metastasis and inflammatory disorders, this target engagement data differentiates the methyl ester from other cyclohepta[b]thiophene-3-carboxylate esters lacking 12-LOX annotation.

Lipoxygenase Inhibition Platelet 12-LOX Anti-inflammatory

Application Scenarios: Methyl Cyclohepta[b]thiophene Carboxylate


Osteosarcoma Hit-to-Lead Oncology Programs

The target compound's validated sub-micromolar GI50 (0.75 µM) against 143B osteosarcoma cells [1] positions it as a compelling starting point for hit-to-lead campaigns in bone and soft-tissue sarcoma. Compared to the ethyl ester, which requires 31–67-fold higher concentrations to achieve comparable cytotoxicity in related tumor models, the methyl ester provides a superior potency baseline, enabling medicinal chemists to focus SAR exploration on the 2-amino and cyclohepta ring positions rather than on potency rescue.

Gewald Chemistry for Parallel Kinase Library Synthesis

With a demonstrated Gewald reaction yield of approximately 85% [2], the methyl ester is an ideal substrate for generating diverse 2-aminothiophene-3-carboxylate libraries in parallel format. Its balanced reactivity supports subsequent diversification at the 2-amino position (acylation, Schiff base formation, urea/thiourea coupling) without premature ester hydrolysis, making it the preferred building block for kinase-focused and tubulin polymerization-targeted compound collections.

Adenosine A1 Allosteric Modulator Discovery

For academic and industrial groups pursuing novel A1AR allosteric enhancers, the methyl ester cyclohepta[b]thiophene scaffold provides the optimal combination of documented AE activity and synthetic tractability [3]. It serves as a direct precursor for structure–activity relationship studies exploring the interplay between the 3-alkoxycarbonyl group and allosteric enhancement magnitude, without the confounding competitive antagonist activity introduced by bulkier ester or amide substituents.

12-Lipoxygenase Target Validation and Probe Development

The curated 12-LOX inhibitory activity at 30 µM [4] distinguishes this compound from other cyclohepta[b]thiophene-3-carboxylate esters that lack lipoxygenase annotation. Researchers investigating the role of platelet 12-LOX in cancer metastasis, thrombosis, or inflammatory skin disorders can procure the methyl ester as a structurally characterized, commercially available starting point for developing selective 12-LOX chemical probes.

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